Cas no 1234784-40-7 ((S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol)

1234784-40-7 structure
Productnaam:(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Chemische en fysische eigenschappen
Naam en identificatie
-
- (S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol
- D08458
- 1234784-40-7
- (S)-(6-methoxy-4-quinolyl)-[(3S)-7-vinyl-4-azabicyclo[3.2.1]octan-3-yl]methanol
- Quinact
- CHEBI:182417
- (S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol
- CHEMBL21578
- Lopac0_001009
- SCHEMBL17664740
- Quinidine (BAN)
- A831087
- LOUPRKONTZGTKE-NBGVHYBESA-N
- C06527
- SCHEMBL2760464
- SPBio_002379
- TCMDC-131239
- BRD-A17470778-001-02-9
- Kinidin (TN)
- SR-01000075163-5
- Quinidine sulfate
- HMS1989J09
- Prestwick0_000280
- Prestwick2_000280
- EN300-24442275
- Quinaglute
- Prestwick1_000280
- SR-01000075163
- GNF-PF-5459
- BDBM50410855
- (S)-[(2R,5R)-5-ETHENYL-1-AZABICYCLO[2.2.2]OCTAN-2-YL](6-METHOXYQUINOLIN-4-YL)METHANOL
- SR-01000075163-1
- BSPBio_001467
-
- Inchi: 1S/C20H24N2O2/c1-3-13-12-22-9-7-14(13)10-19(22)20(23)16-6-8-21-18-5-4-15(24-2)11-17(16)18/h3-6,8,11,13-14,19-20,23H,1,7,9-10,12H2,2H3/t13-,14?,19+,20-/m0/s1
- InChI-sleutel: LOUPRKONTZGTKE-NBGVHYBESA-N
- LACHT: O[C@@H](C1C=CN=C2C=CC(=CC=12)OC)[C@H]1CC2CCN1C[C@@H]2C=C
Berekende eigenschappen
- Exacte massa: 324.183778013g/mol
- Monoisotopische massa: 324.183778013g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 24
- Aantal draaibare bindingen: 4
- Complexiteit: 457
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 3
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- XLogP3: 2.9
- Topologisch pooloppervlak: 45.6Ų
(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-24442275-0.05g |
(S)-[(2R,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl](6-methoxyquinolin-4-yl)methanol |
1234784-40-7 | 95% | 0.05g |
$101.0 | 2024-06-19 |
(S)-(2R,5R)-5-ethenyl-1-azabicyclo2.2.2octan-2-yl(6-methoxyquinolin-4-yl)methanol Gerelateerde literatuur
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1. Heterosynthon mediated tailored synthesis of pharmaceutical complexes: a solid-state NMR approachMujeeb Khan,Volker Enkelmann,Gunther Brunklaus CrystEngComm 2011 13 3213
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